1,1,1,7,7,7-Hexafluoro-4-heptanone

Overview

Description

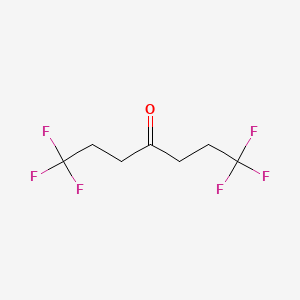

1,1,1,7,7,7-Hexafluoro-4-heptanone is an organic compound with the chemical formula C7H8OF6. It is known for its unique properties due to the presence of six fluorine atoms, which significantly influence its chemical behavior and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,7,7,7-Hexafluoro-4-heptanone can be synthesized through various methods. One common approach involves the reaction of heptanone with a fluorinating agent under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

1,1,1,7,7,7-Hexafluoro-4-heptanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be facilitated by catalysts.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1,7,7,7-Hexafluoro-4-heptanone has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

Biology: Employed in studies involving fluorinated compounds and their biological interactions.

Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1,7,7,7-Hexafluoro-4-heptanone involves its interaction with molecular targets through its fluorine atoms. These interactions can influence various pathways, including enzymatic reactions and molecular binding processes. The presence of multiple fluorine atoms enhances the compound’s reactivity and specificity in these interactions .

Comparison with Similar Compounds

Similar Compounds

1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethylheptan-4-one): Another fluorinated heptanone derivative with different functional groups.

1,1,1,3,3,3-Hexafluoro-2-propanone: A simpler fluorinated ketone with fewer carbon atoms.

Uniqueness

1,1,1,7,7,7-Hexafluoro-4-heptanone is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties. Its reactivity and applications differ significantly from other fluorinated compounds, making it valuable in various research and industrial contexts .

Biological Activity

1,1,1,7,7,7-Hexafluoro-4-heptanone is a fluorinated ketone known for its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings, case studies, and structural characteristics.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 202.09 g/mol. The compound is characterized by the presence of six fluorine atoms attached to a heptanone backbone, which significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Compounds with trifluoromethyl groups often show antimicrobial activity. Studies suggest that the presence of fluorine enhances the lipophilicity of these compounds, facilitating their interaction with lipid membranes of microbial cells.

- Neuroprotective Effects : Some derivatives of fluorinated ketones have demonstrated neuroprotective properties in cellular models. For instance, compounds structurally similar to this compound have been shown to improve cell survival rates in HepG2 liver cells exposed to toxic agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the unique electronic properties imparted by fluorine atoms allow for enhanced interactions with biological targets. This may include modulation of enzyme activity or disruption of cellular membranes .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of various fluorinated ketones against clinical strains of bacteria and fungi. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activity compared to their non-fluorinated counterparts. The minimum inhibitory concentrations (MIC) were determined using standard disk diffusion methods .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1,1,1-Hexafluoro-4-heptanone | 32 | Antibacterial |

| 2-Fluoro-4-heptanone | 64 | Antifungal |

| Non-fluorinated control | >128 | No significant activity |

Neuroprotective Study

Another investigation focused on the neuroprotective effects of structurally related compounds in a HepG2 cell model. The study found that certain derivatives increased cell survival rates significantly when exposed to acetaminophen-induced toxicity.

| Compound | Cell Survival Rate (%) | Concentration (µM) |

|---|---|---|

| 1,1,1-Hexafluoro-4-heptanone | 67.75 ± 2.75 | 10 |

| Control | 39.53 ± 3.68 | - |

Properties

IUPAC Name |

1,1,1,7,7,7-hexafluoroheptan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFTZMAAXHUNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.